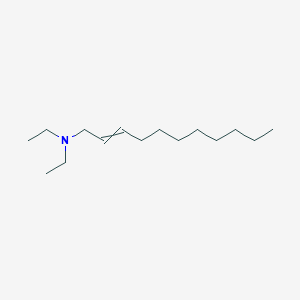
N,N-diethylundec-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethylundec-2-en-1-amine: is an organic compound belonging to the class of amines It features a long carbon chain with a double bond at the second position and two ethyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethylundec-2-en-1-amine typically involves the alkylation of undec-2-en-1-amine with diethyl sulfate or diethyl iodide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-diethylundec-2-en-1-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amine oxides or ketones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups using appropriate alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Amine oxides, ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the alkylating agent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-diethylundec-2-en-1-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its amine group can form hydrogen bonds and ionic interactions, making it useful in the design of biologically active compounds.
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of novel pharmaceuticals.
Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N,N-diethylundec-2-en-1-amine involves its interaction with molecular targets through its amine group. The nitrogen atom can form hydrogen bonds and ionic interactions with various biological molecules, influencing their structure and function. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N,N-diethyl-2-propen-1-amine: Similar structure but with a shorter carbon chain.
N,N-dimethylundec-2-en-1-amine: Similar structure but with methyl groups instead of ethyl groups.
N,N-diethyl-2-butene-1-amine: Similar structure but with a different position of the double bond.
Uniqueness: N,N-diethylundec-2-en-1-amine stands out due to its longer carbon chain and the specific position of the double bond. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
909803-62-9 |
|---|---|
Molekularformel |
C15H31N |
Molekulargewicht |
225.41 g/mol |
IUPAC-Name |
N,N-diethylundec-2-en-1-amine |
InChI |
InChI=1S/C15H31N/c1-4-7-8-9-10-11-12-13-14-15-16(5-2)6-3/h13-14H,4-12,15H2,1-3H3 |
InChI-Schlüssel |
CYRPGSFPCOWTER-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


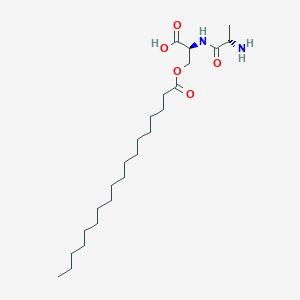

![2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione](/img/structure/B14176581.png)
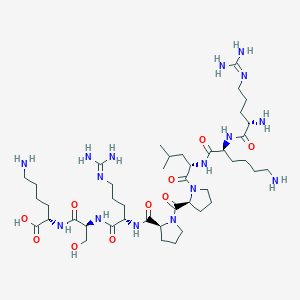
![Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14176592.png)
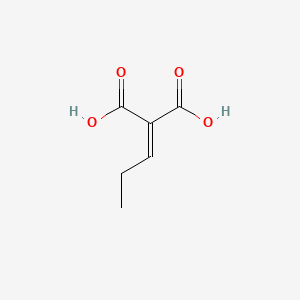
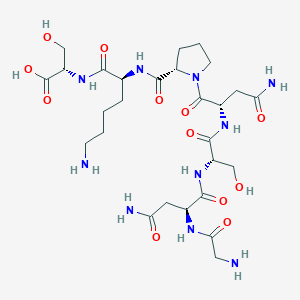
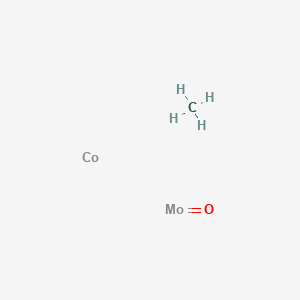
![N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide](/img/structure/B14176616.png)
![6-(3,4-Dimethoxyphenyl)-4-(methylsulfanyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14176619.png)
silane](/img/structure/B14176625.png)
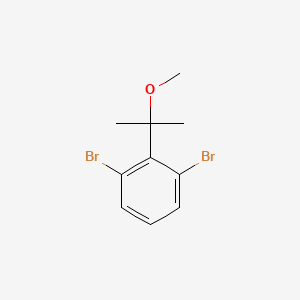
![(2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14176627.png)

